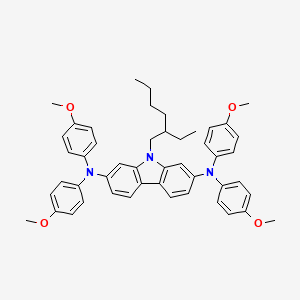

9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine is a carbazole derivative known for its application as a hole transporting material (HTM) in perovskite solar cells (PSC). This compound is recognized for its ability to enhance the performance and longevity of PSCs by eliminating degradation due to lithium ion migration and moisture absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as DMSO, THF, toluene, and chloroform .

Industrial Production Methods: Industrial production methods for this compound are designed to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve a purity of ≥99% .

Chemical Reactions Analysis

Types of Reactions: 9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine undergoes various chemical reactions, including oxidation and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include silver bis(trifluoromethanesulfonyl)imide, which is used to oxidize the compound, yielding EH44+ TFSI−. This oxidized form can then be blended with neat EH44 to control conductivity and optimize device performance .

Major Products: The major products formed from these reactions are typically derivatives of the original compound, modified to enhance specific properties such as conductivity and stability .

Scientific Research Applications

9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine is extensively used in scientific research, particularly in the field of renewable energy. Its primary application is as a hole transporting material in perovskite solar cells, where it significantly improves the power conversion efficiency and stability of the devices . Additionally, it is used in organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties .

Mechanism of Action

The compound functions by facilitating the transport of holes (positive charge carriers) in perovskite solar cells. It eliminates degradation due to lithium ion migration and suppresses degradation due to moisture absorption, thereby enhancing the long-term stability of the solar cells . The molecular targets and pathways involved include the interaction with the perovskite layer and the formation of a stable interface that prevents the ingress of moisture and oxygen .

Comparison with Similar Compounds

Similar Compounds:

- Spiro-OMeTAD

- PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine])

- P3HT (Poly(3-hexylthiophene))

Uniqueness: Compared to similar compounds, 9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine offers superior stability and efficiency in perovskite solar cells. It eliminates the need for lithium doping, which is a common requirement for other HTMs like Spiro-OMeTAD, thereby reducing the risk of degradation due to lithium ion migration .

Properties

Molecular Formula |

C48H51N3O4 |

|---|---|

Molecular Weight |

733.9 g/mol |

IUPAC Name |

9-(2-ethylhexyl)-2-N,2-N,7-N,7-N-tetrakis(4-methoxyphenyl)carbazole-2,7-diamine |

InChI |

InChI=1S/C48H51N3O4/c1-7-9-10-34(8-2)33-49-47-31-39(50(35-11-21-41(52-3)22-12-35)36-13-23-42(53-4)24-14-36)19-29-45(47)46-30-20-40(32-48(46)49)51(37-15-25-43(54-5)26-16-37)38-17-27-44(55-6)28-18-38/h11-32,34H,7-10,33H2,1-6H3 |

InChI Key |

SBKAXPSVPDWDGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CN1C2=C(C=CC(=C2)N(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=C1C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.